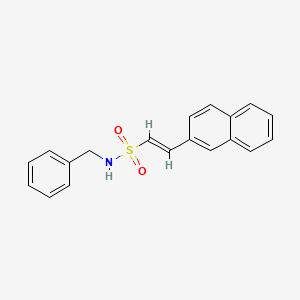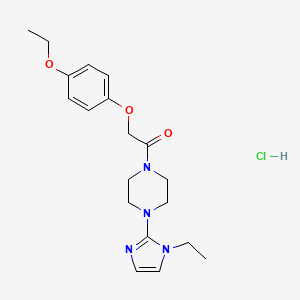
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is an organic compound notable for its applications in scientific research, particularly within the fields of chemistry, biology, and medicine. This compound belongs to the class of ether derivatives and is often studied for its biological activity and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic synthesis. The initial step might involve the reaction of 4-ethoxyphenol with ethyl bromoacetate to form an ester, followed by hydrolysis to obtain the corresponding acid. Subsequent amidation reactions with 1-ethyl-1H-imidazole and piperazine derivatives under controlled temperatures and catalytic conditions yield the desired compound. Solvents like dichloromethane, along with dehydrating agents such as dicyclohexylcarbodiimide, are often used to optimize the reaction conditions.
Industrial Production Methods
In an industrial setting, the production methods would be scaled up to maximize yield and efficiency. This involves using larger reactors, optimized temperature control, and continuous flow techniques to ensure consistent product quality. Industrial methods might also incorporate advanced purification techniques such as crystallization or chromatography to isolate the final compound.
化学反応の分析
Types of Reactions
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions typically alter the electronic configuration, potentially creating new active sites on the molecule.
Reduction: Reduction can influence the compound's reactivity, making it less prone to certain types of reactions.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, altering functional groups to derive analogs.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Halogenating agents (e.g., Br2) or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used, but might include oxidized or reduced derivatives and various substituted analogs.
科学的研究の応用
Chemistry
Used as a model compound to study reaction mechanisms and kinetic processes.
Acts as a starting material for the synthesis of more complex organic molecules.
Biology
Investigated for its potential binding affinity to biological macromolecules like proteins and nucleic acids.
Used in studies related to enzyme inhibition and molecular docking.
Medicine
Explored for its therapeutic potential in treating various diseases due to its biological activity.
Used in pharmacological studies to understand drug-receptor interactions.
Industry
Employed in the development of novel materials with specific properties for industrial applications.
Utilized in the formulation of specialized chemical products.
作用機序
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects by interacting with specific molecular targets. Its imidazole ring and piperazine moiety allow it to form hydrogen bonds and electrostatic interactions with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to its observed biological effects.
類似化合物との比較
Comparison with Other Compounds
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride stands out for its unique structure, which combines an ethoxyphenoxy group with an imidazole-piperazine system, making it distinct in its chemical and biological activity compared to simpler ether or imidazole derivatives.
List of Similar Compounds
2-(4-methoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
2-(4-ethoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-4-yl)piperazin-1-yl)ethanone hydrochloride
These analogs help in elucidating the relationship between structure and biological activity, thereby guiding the design of new compounds with enhanced properties.
特性
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3.ClH/c1-3-21-10-9-20-19(21)23-13-11-22(12-14-23)18(24)15-26-17-7-5-16(6-8-17)25-4-2;/h5-10H,3-4,11-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYCZQJCWCGNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
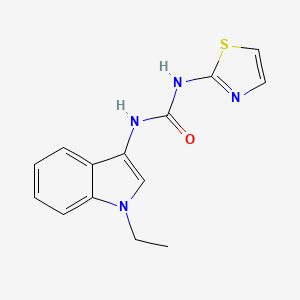
![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)
![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)
![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)
![4-cyano-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2489604.png)
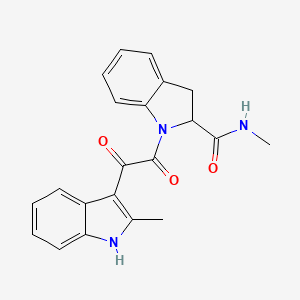
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)
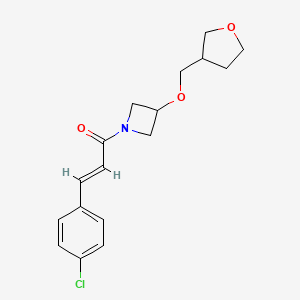
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)
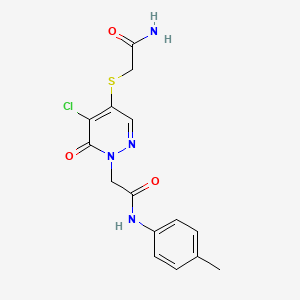
![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)
![4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B2489617.png)
